

# Physical and chemical properties of 2-Methyl-benzofuran-7-ylamine

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## Compound of Interest

Compound Name: 2-Methyl-benzofuran-7-ylamine

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## An In-Depth Technical Guide to 2-Methyl-benzofuran-7-ylamine

**Abstract:** This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **2-Methyl-benzofuran-7-ylamine** (CAS No: 26325-21-3). The benzofuran scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active natural products and synthetic compounds.<sup>[1][2][3]</sup> This guide is intended for researchers, scientists, and drug development professionals, offering foundational knowledge for the application of this versatile molecule in synthetic chemistry and drug discovery programs. We will delve into its structural attributes, analytical characterization, reactivity, and safe handling protocols, underpinned by authoritative references.

## Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds ubiquitous in nature and central to the development of novel therapeutics.<sup>[2][4]</sup> Their unique physicochemical properties and structural versatility have attracted significant attention from chemical and pharmaceutical researchers.<sup>[4]</sup> These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.<sup>[1][2]</sup> **2-Methyl-benzofuran-7-ylamine**, as a functionalized benzofuran, represents a valuable building block for the synthesis of more complex molecules and novel chemical entities. This guide serves to consolidate the core technical information necessary for its effective utilization in a research and development setting.

# Molecular Structure and Physicochemical Properties

The structural and physicochemical properties of a molecule are fundamental to predicting its behavior in chemical reactions and biological systems. **2-Methyl-benzofuran-7-ylamine** is a solid at room temperature with the molecular formula  $C_9H_9NO$ .<sup>[5]</sup>

Chemical Structure:

Figure 1: Chemical Structure of **2-Methyl-benzofuran-7-ylamine**

The key physicochemical parameters are summarized in the table below. These values, particularly LogP and pKa, are critical for anticipating the compound's solubility, membrane permeability, and ionization state under physiological conditions.

Property	Value	Source
CAS Number	26325-21-3	<sup>[5]</sup>
Molecular Formula	$C_9H_9NO$	<sup>[5]</sup>
Molecular Weight	147.17 g/mol	<sup>[5]</sup>
Boiling Point	281.4±20.0 °C (Predicted)	<sup>[6]</sup>
Density	1.178±0.06 g/cm <sup>3</sup> (Predicted)	<sup>[6]</sup>
pKa	3.68±0.10 (Predicted)	<sup>[6]</sup>
LogP	2.323	<sup>[5]</sup>
Topological Polar Surface Area (TPSA)	39.16 Å <sup>2</sup>	<sup>[5]</sup>
Hydrogen Bond Donors	1	<sup>[5]</sup>
Hydrogen Bond Acceptors	2	<sup>[5]</sup>
Rotatable Bonds	0	<sup>[5]</sup>

## Analytical and Spectroscopic Characterization

The unambiguous identification and purity assessment of small molecules are critical for regulatory compliance and experimental reproducibility.[7][8] A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of **2-Methyl-benzofuran-7-ylamine**. [9]

## Spectroscopic Identification

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene and furan rings, a singlet for the methyl group protons, and a broad singlet for the amine protons. The specific chemical shifts and coupling patterns provide definitive structural information.
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum will display nine unique signals corresponding to each carbon atom in the molecule, with chemical shifts indicative of their electronic environment (aromatic, aliphatic, attached to heteroatoms).
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[9] For **2-Methyl-benzofuran-7-ylamine**, the molecular ion peak  $[\text{M}]^+$  would be observed at  $m/z$  147.17. Fragmentation analysis can further confirm the structure.
- Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups.[8] The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
  - N-H stretching: Around  $3300\text{--}3500\text{ cm}^{-1}$  (from the primary amine).
  - C-H stretching (aromatic and aliphatic): Around  $2850\text{--}3100\text{ cm}^{-1}$ .
  - C=C stretching (aromatic): Around  $1450\text{--}1600\text{ cm}^{-1}$ .
  - C-O-C stretching (ether): Around  $1000\text{--}1300\text{ cm}^{-1}$ .

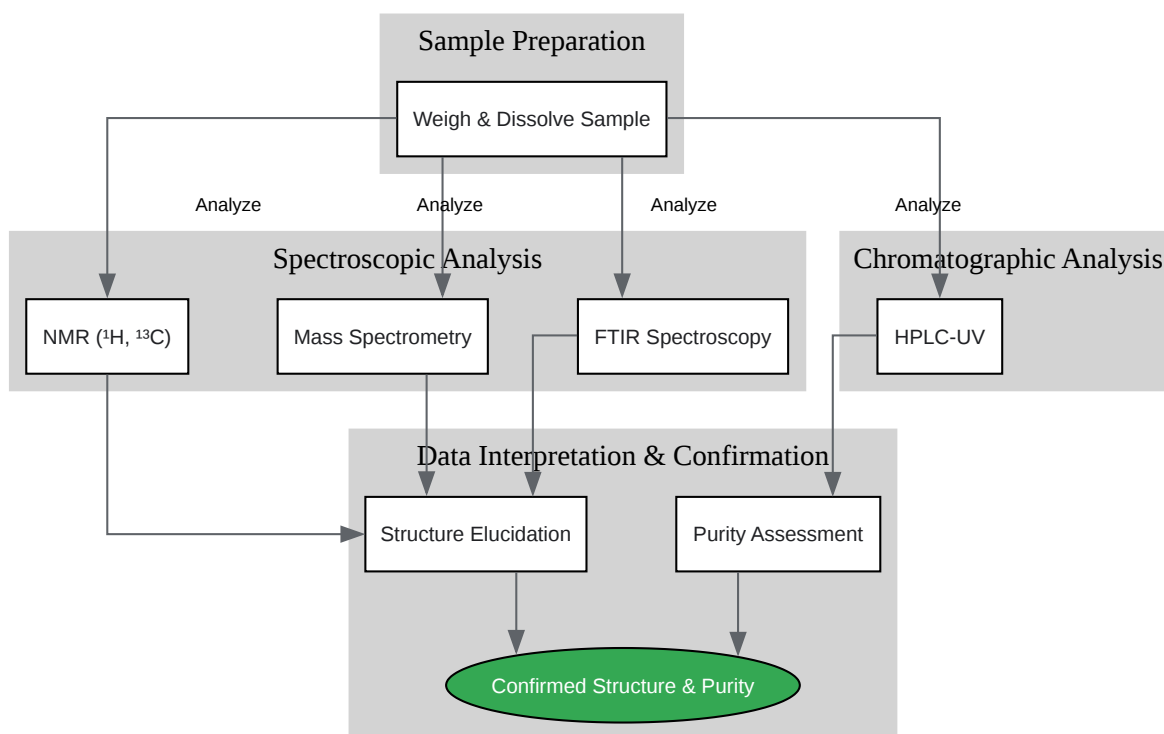
## Chromatographic Purity Analysis

- High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of small molecules.[8] A reversed-phase HPLC method, coupled with a

UV detector, can be developed to separate **2-Methyl-benzofuran-7-ylamine** from any impurities or starting materials. The retention time is characteristic of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration.

## Workflow for Analytical Characterization

The following diagram illustrates a typical workflow for the structural elucidation and purity assessment of a novel small molecule like **2-Methyl-benzofuran-7-ylamine**.



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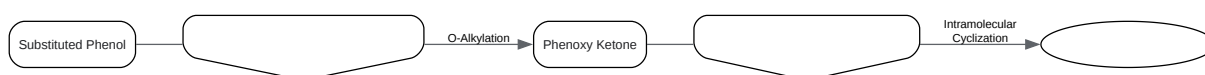
Caption: Workflow for small molecule characterization.

## Synthesis and Chemical Reactivity

### General Synthetic Approaches

The synthesis of substituted benzofurans can be achieved through various established methods. A common approach involves the reaction of a substituted phenol with an  $\alpha$ -haloketone, followed by cyclization. For **2-Methyl-benzofuran-7-ylamine**, a plausible synthetic route could start from a suitably protected 2-aminophenol derivative. The synthesis of new benzofuran derivatives is an active area of research, with methods being developed to improve yield and introduce diverse functionalities.[10][11]

The diagram below illustrates a generalized synthetic pathway for a benzofuran derivative, which could be adapted for **2-Methyl-benzofuran-7-ylamine**.



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Caption: Generalized synthesis of a benzofuran ring.

## Chemical Reactivity

The reactivity of **2-Methyl-benzofuran-7-ylamine** is dictated by the nucleophilic amine group and the electron-rich benzofuran ring system.

- Reactions of the Amino Group: The primary amine at the 7-position is a key site for functionalization. It can readily undergo standard amine reactions such as:
  - Acylation: Reaction with acid chlorides or anhydrides to form amides.
  - Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
  - Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
  - Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a variety of substituents (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.

- Reactions of the Benzofuran Ring: The benzofuran ring is susceptible to electrophilic aromatic substitution. The position of substitution will be directed by the existing methyl and amino groups. The furan ring is generally more reactive towards electrophiles than the benzene ring.

## Safety and Handling

As with any laboratory chemical, **2-Methyl-benzofuran-7-ylamine** should be handled with appropriate safety precautions to minimize exposure.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[\[12\]](#)[\[13\]](#)
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[\[12\]](#) Avoid contact with skin and eyes.[\[12\]](#) Wash hands thoroughly after handling.[\[13\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[14\]](#) Keep away from strong oxidizing agents.[\[12\]](#)
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[\[13\]](#)

## Conclusion

**2-Methyl-benzofuran-7-ylamine** is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. Its physicochemical properties, characterized by the presence of a reactive primary amine and a privileged benzofuran core, make it an attractive starting point for the synthesis of diverse and complex molecular architectures. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe application in research and development. The continued exploration of benzofuran chemistry promises to yield novel compounds with important therapeutic applications.[\[1\]](#)[\[4\]](#)[\[15\]](#)

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